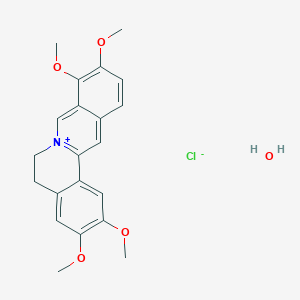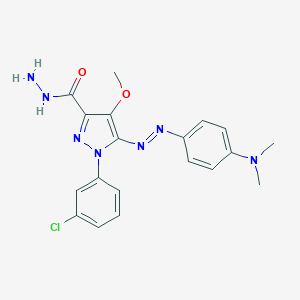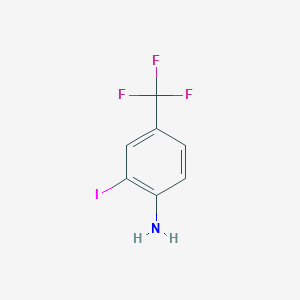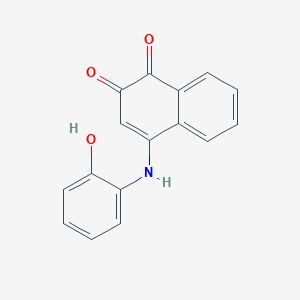
Clorhidrato de palmatina
Descripción general
Descripción
Palmatine chloride monohydrate: is a natural isoquinoline alkaloid that belongs to the class of protoberberines. It is primarily extracted from the dried cane of plants such as Fibraurea recisa and Berberis cretica. This compound is known for its broad-spectrum antimicrobial, antiviral, and insect resistance properties. It also has significant pharmacological effects, including enhancing leukocyte phagocytosis and protecting the cardiovascular system .
Aplicaciones Científicas De Investigación
Chemistry: Palmatine chloride monohydrate is used as a standard in analytical chemistry for the quantification of alkaloids in plant extracts .
Biology: In biological research, palmatine chloride monohydrate is studied for its antimicrobial, antifungal, and antiviral activities. It has shown potential in inhibiting the growth of various pathogens .
Medicine: Palmatine chloride monohydrate has been investigated for its therapeutic potential in treating gynecological inflammation, bacillary dysentery, enteritis, urinary tract infections, and respiratory tract infections. It also exhibits anti-cancer properties, particularly against breast cancer cells .
Industry: In the pharmaceutical industry, palmatine chloride monohydrate is used in the formulation of various dosage forms, including tablets, capsules, and injections .
Mecanismo De Acción
Target of Action
Palmatine chloride hydrate, also known as Palmatine chloride monohydrate or UNII-ZMR2H7M7PK, is an isoquinoline alkaloid . It has been reported to interact with various molecular targets such as hydrolase, kinase, cytochrome P450, and family A G protein-coupled receptors . These targets play crucial roles in various biological processes, including metabolism, signal transduction, and cellular homeostasis.
Mode of Action
Palmatine chloride hydrate acts by binding to its targets and modulating their activity . For instance, it has been used to test its effects as an inhibitor of soluble epoxide hydrolase (sEH) in vitro . By inhibiting sEH, palmatine chloride hydrate can potentially modulate the metabolism of epoxides, which are involved in various physiological processes.
Biochemical Pathways
Palmatine chloride hydrate is known to affect several biochemical pathways. One of the key pathways influenced by this compound is the Nrf2-related antioxidant pathway . Activation of this pathway enhances the body’s defense against oxidative stress. Additionally, palmatine chloride hydrate inhibits the activation of the NLRP3-related pyroptosis pathway . Pyroptosis is a form of programmed cell death that is typically associated with inflammation. Therefore, by modulating these pathways, palmatine chloride hydrate can exert anti-inflammatory and antioxidant effects.
Pharmacokinetics
They are metabolized by enzymes such as cytochrome P450s, and excreted via the kidneys .
Result of Action
Palmatine chloride hydrate exhibits various molecular and cellular effects. It has been reported to decrease growth and invasion in prostate cancer cells, as well as activation of FLIP and NF-κB . It also decreases locomotor activity and levels of dopamine, 5-HT, and homovanillic acid in animal models . Furthermore, it can significantly alleviate lung inflammation and acute lung injury caused by particulate matter .
Análisis Bioquímico
Biochemical Properties
Palmatine chloride hydrate interacts with various enzymes, proteins, and other biomolecules. It has been reported to bind hemoglobin and DNA at AT base pairs . It also acts as a microbial collagenase inhibitor . These interactions play a crucial role in its biochemical properties and potential therapeutic applications .
Cellular Effects
Palmatine chloride hydrate has significant effects on various types of cells and cellular processes. In prostate cancer cells, it decreases growth and invasion as well as activation of FLIP and NF-κB . It also exhibits antioxidative, anti-inflammatory, anticancer, anti-viral, and neuroprotective properties .
Molecular Mechanism
The molecular mechanism of action of Palmatine chloride hydrate involves binding interactions with biomolecules and changes in gene expression. It binds to hemoglobin and DNA at AT base pairs . It also inhibits microbial collagenase, which could contribute to its potential anti-infective properties .
Temporal Effects in Laboratory Settings
The effects of Palmatine chloride hydrate change over time in laboratory settings. It exhibits low quantum yields for fluorescence .
Dosage Effects in Animal Models
In animal models, the effects of Palmatine chloride hydrate vary with different dosages. It decreases locomotor activity and levels of dopamine, 5-HT, and homovanillic acid .
Metabolic Pathways
Palmatine chloride hydrate is involved in various metabolic pathways. It has been reported that glucuronidation and sulfation are the main metabolic pathways of Palmatine . It interacts with various enzymes and cofactors, and could have effects on metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Palmatine chloride monohydrate can be synthesized using berberine as a raw material. The improved synthetic method involves several steps, including demethylation and methylation reactions, resulting in a high yield of palmatine chloride monohydrate .
Industrial Production Methods: Industrial production of palmatine chloride monohydrate typically involves extraction from natural sources such as Fibraurea recisa. The extraction process includes drying the plant material, followed by solvent extraction using methanol or ethanol. The extract is then purified using column chromatography to obtain high-purity palmatine chloride monohydrate .
Análisis De Reacciones Químicas
Types of Reactions: Palmatine chloride monohydrate undergoes various chemical reactions, including:
Oxidation: Palmatine can be oxidized to form palmatine oxide.
Reduction: Reduction of palmatine chloride can yield dihydropalmatine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like methyl iodide and sodium hydride are employed for substitution reactions.
Major Products Formed:
Oxidation: Palmatine oxide
Reduction: Dihydropalmatine
Substitution: Various palmatine derivatives with altered pharmacological properties.
Comparación Con Compuestos Similares
Berberine: Another protoberberine alkaloid with similar antimicrobial and anti-inflammatory properties.
Jatrorrhizine: An isoquinoline alkaloid with comparable pharmacological effects.
Magnoflorine: A related compound with antioxidant and neuroprotective properties.
Uniqueness: Palmatine chloride monohydrate is unique due to its broad-spectrum antimicrobial activity and its ability to enhance leukocyte phagocytosis. Additionally, its anti-cancer properties, particularly against breast cancer cells, make it a compound of significant interest in medical research .
Propiedades
IUPAC Name |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO4.ClH.H2O/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;;/h5-6,9-12H,7-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQNSCSNSSZUIT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047869 | |
| Record name | Palmatine chloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171869-95-7 | |
| Record name | Palmatine chloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171869957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmatine chloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALMATINE CHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMR2H7M7PK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)


![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)

